N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide is a complex organic compound that features a benzodioxole group and a quinoline sulfonamide moiety
Mechanism of Action
Target of Action
N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide is a selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3 . These targets are critical in various cellular processes, including cell growth and differentiation .
Mode of Action
This compound interacts with its targets by binding to the tyrosine kinase domains, thereby inhibiting their activity . This results in the suppression of downstream signaling pathways that are crucial for cell proliferation and survival .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways. By inhibiting the activity of tyrosine kinases, this compound disrupts several signaling pathways, including the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways . These pathways are involved in cell growth, survival, and differentiation .
Pharmacokinetics
As a small molecule, it is expected to be orally available
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . By suppressing the activity of its targets, the compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Quinoline Sulfonamide Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the benzodioxole group with the quinoline sulfonamide under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole group can be oxidized to form corresponding quinones.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It can be used in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-8-quinolinesulfonamide is unique due to its combined benzodioxole and quinoline sulfonamide structure, which allows for versatile interactions with biological targets. This dual functionality is not commonly found in similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)quinoline-8-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-24(21,16-5-1-3-13-4-2-8-18-17(13)16)19-10-12-6-7-14-15(9-12)23-11-22-14/h1-9,19H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGMGANVHATTCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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